molecular formula C9H5Cl3N2O2S B10973198 4-chloro-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole

4-chloro-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B10973198
M. Wt: 311.6 g/mol
InChI Key: SMFLJFXUUXWQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1H-pyrazol-1-yl (2,5-dichlorophenyl) sulfone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-pyrazol-1-yl (2,5-dichlorophenyl) sulfone typically involves the reaction of 4-chloro-1H-pyrazole with 2,5-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrazol-1-yl (2,5-dichlorophenyl) sulfone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

4-Chloro-1H-pyrazol-1-yl (2,5-dichlorophenyl) sulfone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1H-pyrazol-1-yl (2,5-dichlorophenyl) sulfone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzymes, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1H-pyrazol-1-yl (2,5-dichlorophenyl) sulfone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H5Cl3N2O2S

Molecular Weight

311.6 g/mol

IUPAC Name

4-chloro-1-(2,5-dichlorophenyl)sulfonylpyrazole

InChI

InChI=1S/C9H5Cl3N2O2S/c10-6-1-2-8(12)9(3-6)17(15,16)14-5-7(11)4-13-14/h1-5H

InChI Key

SMFLJFXUUXWQBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N2C=C(C=N2)Cl)Cl

Origin of Product

United States

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